2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
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Overview
Description
2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a bicyclic compound that belongs to the class of pyridopyridazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyridine and pyridazine derivatives under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one can be compared with other similar compounds, such as:
2-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares a similar bicyclic structure but differs in the nitrogen atom arrangement, leading to different chemical and biological properties.
4-Chloro-6-isopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: This compound has a chlorine substituent and a different nitrogen arrangement, which may result in distinct reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-propan-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C10H15N3O/c1-7(2)13-10(14)9-3-4-11-5-8(9)6-12-13/h6-7,11H,3-5H2,1-2H3 |
InChI Key |
QBXIHIKTKJDVMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(CNCC2)C=N1 |
Origin of Product |
United States |
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